molecular formula C14H23NO B13736694 Formamide, N-(1-adamantyl-1-propyl)- CAS No. 101468-18-2

Formamide, N-(1-adamantyl-1-propyl)-

Cat. No.: B13736694
CAS No.: 101468-18-2
M. Wt: 221.34 g/mol
InChI Key: HXMLRRPELUNZKX-UHFFFAOYSA-N
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Description

N-[1-(1-Adamantyl)propyl]formamide is an organic compound characterized by the presence of an adamantane moiety attached to a propyl chain, which is further linked to a formamide group. This compound is notable for its unique structural features, which confer distinct chemical and physical properties. The adamantane core is a rigid, diamond-like structure that imparts stability and resistance to degradation, making it a valuable component in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1-adamantyl)propyl]formamide typically involves the reaction of 1-bromoadamantane with formamide in the presence of sulfuric acid. This reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the formamide group. The reaction is carried out at elevated temperatures, usually around 85°C, to facilitate the substitution process .

Industrial Production Methods: On an industrial scale, the production of N-[1-(1-adamantyl)propyl]formamide follows a similar synthetic route but is optimized for higher yields and efficiency. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure consistent product quality. The reaction mixture is typically subjected to purification steps, such as recrystallization or distillation, to isolate the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-[1-(1-adamantyl)propyl]formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the formamide group to an amine, yielding N-[1-(1-adamantyl)propyl]amine.

    Substitution: The adamantane moiety can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be employed for substitution reactions.

Major Products:

Scientific Research Applications

N-[1-(1-adamantyl)propyl]formamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)propyl]formamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to disrupt the function of viral proteins, making it effective as an antiviral agent. Additionally, the formamide group can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The compound’s rigid structure allows it to fit into specific binding sites, enhancing its efficacy .

Comparison with Similar Compounds

  • N-(1-Adamantyl)formamide
  • N-(1-Adamantyl)acetamide
  • 1-Adamantylamine

Comparison: N-[1-(1-adamantyl)propyl]formamide is unique due to the presence of the propyl chain, which imparts additional flexibility and reactivity compared to other adamantane derivatives. This structural feature allows for a broader range of chemical modifications and applications. In contrast, compounds like N-(1-adamantyl)formamide and N-(1-adamantyl)acetamide lack this flexibility, limiting their utility in certain contexts .

Properties

CAS No.

101468-18-2

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

N-[1-(1-adamantyl)propyl]formamide

InChI

InChI=1S/C14H23NO/c1-2-13(15-9-16)14-6-10-3-11(7-14)5-12(4-10)8-14/h9-13H,2-8H2,1H3,(H,15,16)

InChI Key

HXMLRRPELUNZKX-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC=O

Origin of Product

United States

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